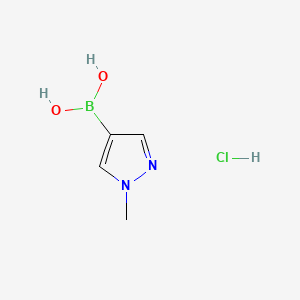

(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride

Overview

Description

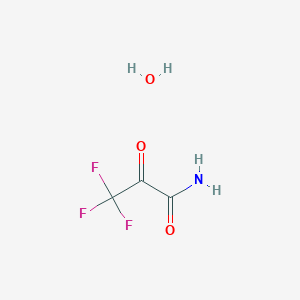

“(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride” is a chemical compound with the molecular formula C4H8BClN2O2 . It is used as a reagent in several reactions for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Synthesis Analysis

The synthesis of “1-Methyl-1H-pyrazol-4-ylboronic acid” can be achieved from 1-methyl-4-bromopyrazole as the starting material, through a reaction with triisopropyl borate . An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester via isolation of the corresponding lithium hydroxy ate complex is also described .Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride” is characterized by a molecular weight of 162.38 g/mol . The InChI key is YFPLZINTZVVVJM-UHFFFAOYSA-N . The canonical SMILES representation is B(C1=CN(N=C1)C)(O)O.Cl .Chemical Reactions Analysis

“(1-Methyl-1H-pyrazol-4-yl)boronic acid” is involved in several reactions. It is a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis

“(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride” has a molecular weight of 162.38 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 162.0367354 g/mol . The topological polar surface area is 58.3 Ų .Scientific Research Applications

γ-Secretase Modulators

This compound is used as a reagent in the preparation of aminothiazoles, which act as γ-secretase modulators. These modulators are important for Alzheimer’s disease research as they can influence the production of amyloid-beta peptides, a key factor in the disease’s pathology .

JAK2 Inhibitors

It serves as a precursor for amino-pyrido-indol-carboxamides, potential inhibitors of Janus Kinase 2 (JAK2). JAK2 inhibitors are being studied for therapy in myeloproliferative disorders, which are a group of diseases that cause blood cells to grow abnormally in the bone marrow .

TGF-β1 and Active A Signaling Inhibitors

The compound is involved in synthesizing pyridine derivatives that inhibit TGF-β1 and active A signaling. These inhibitors have potential applications in treating fibrosis and cancer, as TGF-β plays a significant role in cell proliferation and differentiation .

c-Met Kinase Inhibitors

Researchers use this compound to create MK-2461 analogs, which inhibit c-Met kinase. Inhibitors of c-Met kinase are significant in cancer treatment because they can block the signals that tell cancer cells to grow and divide .

VEGF Inhibitors

It is also a reagent for preparing inhibitors of Vascular Endothelial Growth Factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. VEGF inhibitors are used to treat diseases like cancer where angiogenesis needs to be controlled .

Aurora Kinase Inhibitors

This boronic acid derivative is used to synthesize inhibitors of Aurora kinases, which are enzymes involved in cell division. By inhibiting these kinases, researchers aim to develop treatments for cancer by preventing the proliferation of cancer cells .

ROCK Inhibitors

The compound is instrumental in creating inhibitors for RHO-associated protein kinase (ROCK). ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and erectile dysfunction due to their role in smooth muscle contraction and cell motility .

Acetyl-CoA Carboxylase Inhibitors

Lastly, it is used for synthesizing inhibitors of Acetyl-CoA carboxylase. These inhibitors can play a role in treating metabolic disorders such as obesity and diabetes by affecting lipid metabolism .

Mechanism of Action

While the specific mechanism of action for “(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride” is not explicitly stated in the search results, it is used in the synthesis of various compounds with potential therapeutic applications. For instance, it is used in the synthesis of potential JAK2 inhibitors for myeloproliferative disorders therapy .

Safety and Hazards

Future Directions

The compound is used in the synthesis of various compounds with potential therapeutic applications. For instance, it is used in the synthesis of potential JAK2 inhibitors for myeloproliferative disorders therapy . This suggests that it could have significant future applications in the development of new therapeutic agents.

properties

IUPAC Name |

(1-methylpyrazol-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2.ClH/c1-7-3-4(2-6-7)5(8)9;/h2-3,8-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPLZINTZVVVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669781 | |

| Record name | (1-Methyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride | |

CAS RN |

1026796-02-0 | |

| Record name | (1-Methyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1419483.png)

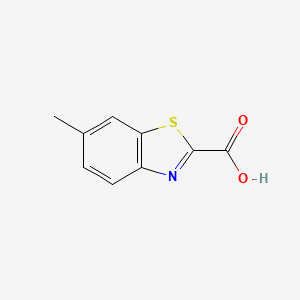

![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)

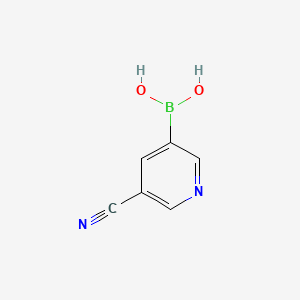

![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B1419498.png)

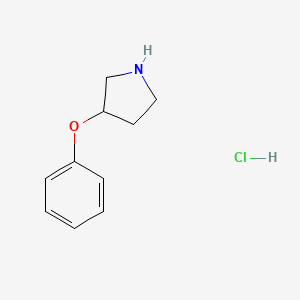

![4-[(3-Methylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1419501.png)